molecular formula C8H6Cl2N2O2 B3014669 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride CAS No. 1820717-31-4

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

Cat. No.: B3014669
CAS No.: 1820717-31-4
M. Wt: 233.05
InChI Key: AZNXELBKUYSULK-UHFFFAOYSA-N
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Description

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 1820717-31-4) is a valuable chemical intermediate in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . This compound serves as a key building block for the synthesis of novel molecules, particularly in the development of potential anticancer agents . Research has shown that novel 1H-benzo[d]imidazole derivatives demonstrate promising antiproliferative activity against a panel of human cancer cell lines, with some potent molecules exhibiting 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 µM . These derivatives have been identified to target Human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication, and cause prominent G2/M phase cell cycle arrest, indicating a mechanism that triggers DNA damage in cancer cells . Furthermore, recent studies highlight the role of chloro-substituted benzo[d]imidazole regioisomers as selective agonists for the Cannabinoid Type 2 (CB2) receptor, a target for treating inflammatory and neurodegenerative diseases without psychoactive effects . The inclusion of a chlorine atom, a common feature in over 250 FDA-approved drugs, is a strategic modification in drug design to optimize the pharmacokinetic and binding properties of drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers must handle this material with care, using appropriate personal protective equipment.

Properties

IUPAC Name

7-chloro-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.ClH/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXELBKUYSULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the carboxylic acid moiety.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Scientific Research Applications

Chemistry

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules, particularly in the creation of hybrid compounds that combine different pharmacophores to enhance biological activity .

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer), CCRF-CEM (leukemia), and others. The antiproliferative activity is often measured using the GI50 value, which indicates the concentration required to inhibit cell growth by 50% .

Case Study: Anticancer Activity
In a study evaluating novel hybrids containing benzimidazole derivatives, compounds similar to 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid were found to significantly inhibit tumor cell growth. For instance, certain derivatives showed a GI50 value as low as 0.4 μM against HuT78 (T-cell lymphoma) cells .

CompoundCell LineGI50 (μM)
Compound 5dHuT780.4
Compound 5dTHP-10.6
Compound 5dCCRF-CEM8.2
Compound 5dMCF-7Varies

Pharmaceutical Applications

The compound is under investigation for its potential as a pharmaceutical agent due to its structural characteristics that enable interaction with biological targets. Its derivatives are being studied for their ability to overcome drug resistance commonly seen in cancer therapies .

Industrial Applications

In industrial settings, this compound is utilized in developing specialized materials such as corrosion inhibitors and dyes. Its unique properties allow for specific interactions that are beneficial in material science applications .

Mechanism of Action

The mechanism of action of 7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 7-chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride and similar compounds:

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Features
7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid HCl Cl at position 7, COOH at position 5, HCl salt Not provided C₈H₆ClN₂O₂·HCl Chloro substituent enhances electrophilicity; HCl salt improves solubility
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid HCl Partially saturated benzimidazole ring 131020-57-0 C₈H₁₁ClN₂O₂ Reduced aromaticity alters reactivity and solubility
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid HCl Carboxyethyl group at position 2 1158371-59-5 C₁₁H₁₁ClN₂O₄ Additional carboxyl group enhances chelation potential
Methyl 7-methyl-2-propyl-3H-benzo[d]imidazole-5-carboxylate Methyl and propyl substituents, ester group Not provided C₁₃H₁₆N₂O₂ Esterification reduces polarity; alkyl groups increase lipophilicity

Key Observations:

  • Chlorine Substituent: The chloro group in the target compound likely increases electrophilicity, making it more reactive in cross-coupling reactions compared to non-halogenated analogs .
  • Ring Saturation : The tetrahydro analog (CAS 131020-57-0) exhibits reduced aromaticity, which may lower thermal stability but improve solubility in polar solvents .
  • Functional Groups : Carboxylic acid and ester derivatives differ in polarity, impacting applications. For example, the HCl salt form enhances aqueous solubility, critical for pharmaceutical formulations .

Physicochemical Properties

  • Melting Points : Benzimidazole hydrochlorides generally exhibit high melting points (>250°C) due to ionic interactions. For example, the tetrahydro analog (CAS 131020-57-0) is stable at room temperature but lacks a reported boiling point .
  • Spectroscopic Data : Chlorinated benzimidazoles show characteristic IR peaks at ~1715 cm⁻¹ (C=O) and ~1330–1150 cm⁻¹ (SO₂ in related compounds) . The target compound’s ¹H-NMR would display aromatic protons downfield-shifted due to the electron-withdrawing Cl and COOH groups.

Biological Activity

7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chloro substituent on the benzimidazole ring, which enhances its biological activity. The molecular formula is C10_{10}H8_{8}ClN3_{3}O2_{2}·HCl, with a molecular weight of 233.05 g/mol. The compound is characterized by its high solubility in polar solvents, which facilitates its interaction with biological systems.

The biological activity of this compound can be attributed to its amphoteric nature, allowing it to interact with various biochemical pathways.

Targets and Pathways

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, likely due to its ability to disrupt microbial cell functions.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some key findings:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxic effects on cancer cell lines (IC50_{50} values ranging from 20 to 65 µM).
Exhibited anti-inflammatory properties by inhibiting TNF-alpha production in vitro.
Highlighted potential as a therapeutic agent in treating diabetic complications through α-amylase inhibition.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzimidazole derivatives, this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Potential : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases.
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects showed that this compound could effectively downregulate IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems due to its solubility. Its metabolic pathways are yet to be fully elucidated but are expected to involve phase I and phase II metabolic reactions typical for benzimidazole derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 7-chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride?

The compound can be synthesized via a one-pot heterocyclization reaction. For example, ethyl 4-(methylamino)-3-nitrobenzoate and 5-bromo-4-hydroxy-3-methoxybenzaldehyde react in DMSO at 90°C using sodium thiosulfate as a catalyst. This method avoids harsh conditions and reduces solvent/reagent waste. Post-reaction base hydrolysis yields the carboxylic acid derivative, which is then converted to the hydrochloride salt . Characterization typically involves IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry for structural confirmation .

Q. How is the compound characterized spectroscopically?

Key NMR signals include:

  • A doublet at δ 7.56 ppm (J=1.6HzJ = 1.6 \, \text{Hz}) for meta-coupled protons on the benzimidazole ring.
  • Doublets at δ 7.66 (J=8.2HzJ = 8.2 \, \text{Hz}) and δ 8.21 ppm (J=1.2HzJ = 1.2 \, \text{Hz}) for protons on the 7th and 4th carbons, respectively.
  • A broad singlet at δ 12.79 ppm for the carboxylic acid proton .
    Mass spectrometry and IR further confirm functional groups (e.g., -COOH, C-Cl bonds) .

Q. What are the primary biological targets of benzimidazole derivatives like this compound?

Benzimidazoles interact with enzymes such as α-glucosidase, cyclooxygenase, and poly(ADP-ribose) polymerase (PARP), making them candidates for anti-inflammatory, anticancer, and metabolic disorder research. The chloro and carboxylic acid substituents enhance binding to polar enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in one-pot syntheses?

  • Catalyst selection : Sodium thiosulfate is preferred for its dual role as a reducing agent and catalyst, enabling nitro group reduction and heterocyclization in one step .
  • Solvent choice : DMSO facilitates high-temperature reactions (90°C) while stabilizing intermediates.
  • Post-reaction workup : Alkaline hydrolysis (e.g., NaOH/EtOH) followed by acidification ensures high-purity carboxylic acid formation. Column chromatography or recrystallization may refine the final product .

Q. How can spectral data discrepancies (e.g., unexpected coupling constants) be resolved during characterization?

  • Proton assignment : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, a doublet of doublets at δ 7.89 ppm (J=8.8Hz,1.6HzJ = 8.8 \, \text{Hz}, 1.6 \, \text{Hz}) was attributed to the 6th carbon proton via coupling analysis .
  • Dynamic effects : Variable-temperature NMR can clarify broad signals (e.g., hydroxyl or acid protons).

Q. What strategies are effective for derivatizing the carboxylic acid moiety for drug discovery?

  • Amide formation : Condense with amines using coupling agents like 2-chloro-1-methylpyridinium iodide (CMP) and Bu3N\text{Bu}_3\text{N} .
  • Esterification : Methyl/ethyl esters improve cell permeability. For example, alkylation with benzhydryl bromides introduces hydrophobic groups for target engagement .

Q. How does the chloro substituent influence the compound’s bioactivity and stability?

  • Electron-withdrawing effects : The chloro group enhances electrophilicity, facilitating interactions with nucleophilic enzyme residues.
  • Metabolic stability : Chlorine reduces susceptibility to oxidative degradation compared to unsubstituted analogs. Stability studies (e.g., HPLC under physiological pH) are recommended to assess hydrolysis rates .

Q. What are the challenges in studying this compound’s interactions with metal-organic frameworks (MOFs) for adsorption applications?

  • Functional group compatibility : The carboxylic acid can coordinate with metal nodes, but competing interactions (e.g., Cl⁻) may require pH optimization.
  • Characterization : Langmuir surface area analysis is preferred over BET for MOFs with irregular pore structures .

Methodological Considerations

Q. How to validate enzyme inhibition assays for this compound?

  • Positive controls : Use established inhibitors (e.g., acarbose for α-glucosidase).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50}.
  • Selectivity screening : Cross-test against related enzymes (e.g., PARP-1 vs. PARP-2) to assess specificity .

Q. What computational tools are suitable for modeling interactions with biological targets?

  • Docking software : AutoDock Vina or Schrödinger Suite for binding mode prediction.
  • MD simulations : GROMACS/AMBER to study stability of ligand-receptor complexes over time.
  • QSAR models : Correlate substituent effects (e.g., Cl, COOH) with activity data .

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